molecular formula C7H12N2O2 B2812228 Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate CAS No. 749187-07-3

Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate

Cat. No.: B2812228
CAS No.: 749187-07-3
M. Wt: 156.185
InChI Key: BGKOSDWTOGHJPK-UHFFFAOYSA-N
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Description

Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate is a chemical compound with the molecular formula C7H12N2O2. It is a derivative of pyrrole, a five-membered heterocyclic compound containing nitrogen. Pyrrole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate typically involves the condensation of glycine derivatives with pyrrole intermediates. One common method includes the reaction of glycine methyl ester with 3,4-dihydro-2H-pyrrole under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3,4-dihydro-2H-pyrrol-5-yl)glycinate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

methyl 2-(3,4-dihydro-2H-pyrrol-5-ylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-11-7(10)5-9-6-3-2-4-8-6/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKOSDWTOGHJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=NCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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